N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with a methoxyphenethyl group and a naphthyl group, contributing to its diverse chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyridazinone derivative with 4-methoxyphenethyl acyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~) for nitration, halogens (Cl~2~, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:
Medicinal Chemistry: Due to its structural similarity to bioactive pyridazinone derivatives, it is investigated for potential therapeutic uses, including anti-inflammatory and anticancer activities.
Biological Studies: It serves as a probe in biological studies to understand the interaction of pyridazinone derivatives with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxyphenethyl and naphthyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-methoxyphenethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Similar structure but with a different naphthyl substitution pattern.
N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-20-11-9-18(10-12-20)15-16-26-24(29)17-28-25(30)14-13-23(27-28)22-8-4-6-19-5-2-3-7-21(19)22/h2-14H,15-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKMHOKZCMSYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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